molecular formula C12H4Br4O B12897419 2,4,6,8-Tetrabromo-dibenzofuran CAS No. 617707-91-2

2,4,6,8-Tetrabromo-dibenzofuran

Cat. No.: B12897419
CAS No.: 617707-91-2
M. Wt: 483.77 g/mol
InChI Key: HPDRJVPURYBYRT-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, characterized by the presence of four bromine atoms at the 2, 4, 6, and 8 positions on the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetrabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: Industrial production of 2,4,6,8-Tetrabromodibenzo[b,d]furan may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8-Tetrabromodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states. Reduction reactions can also modify the bromine atoms or the furan ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2,4,6,8-Tetrabromodibenzo[b,d]furan has diverse applications in scientific research:

    Environmental Science: It is used as a reference standard for the detection and analysis of brominated pollutants in environmental samples.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and materials.

    Materials Science: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

    Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs with antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetrabromodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological processes, such as enzyme activity or signal transduction pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    2,3,7,8-Tetrabromodibenzo[b,d]furan: Another brominated dibenzofuran derivative with bromine atoms at different positions.

    Dibenzofuran: The parent compound without bromine substitution.

    Polybrominated Dibenzofurans (PBDFs): A class of compounds with varying degrees of bromination.

Uniqueness: 2,4,6,8-Tetrabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and stability are advantageous.

Properties

CAS No.

617707-91-2

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

2,4,6,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H

InChI Key

HPDRJVPURYBYRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3)Br)Br)Br)Br

Origin of Product

United States

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